molecular formula C26H19N3O2 B2639071 methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate CAS No. 955964-55-3

methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate

Cat. No.: B2639071
CAS No.: 955964-55-3
M. Wt: 405.457
InChI Key: XURMNOIKZJNGIL-CJLVFECKSA-N
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Description

Methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate is a complex organic compound with a unique structure that includes a cyano group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-(4-phenylphenyl)pyrazole-4-carbaldehyde with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate involves its interaction with specific molecular targets. The cyano group and the pyrazole ring are key functional groups that interact with enzymes or receptors, leading to biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-2-cyano-3-[1-phenyl-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate
  • Methyl (E)-2-cyano-3-[1-phenyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoate

Uniqueness

Methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate is unique due to the presence of the 4-phenylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2/c1-31-26(30)22(17-27)16-23-18-29(24-10-6-3-7-11-24)28-25(23)21-14-12-20(13-15-21)19-8-4-2-5-9-19/h2-16,18H,1H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURMNOIKZJNGIL-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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